6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one
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Overview
Description
6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one is a heterocyclic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a nitro group at the 6th position, a phenylsulfonyl group at the 3rd position, and a chromen-2-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one typically involves multi-step reactions. One common method includes the condensation of 2-hydroxyacetophenone with benzaldehyde derivatives under basic conditions to form the chromenone core. The introduction of the nitro group can be achieved through nitration reactions using nitric acid and sulfuric acid. The phenylsulfonyl group is usually introduced via sulfonylation reactions using phenylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and sulfonylation steps to ensure better control over reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The chromenone core can be reduced to chromanone using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid.
Sulfonylation: Phenylsulfonyl chloride and pyridine.
Reduction: Hydrogen gas with a catalyst or sodium borohydride.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted chromenones: Formed by nucleophilic substitution of the phenylsulfonyl group.
Scientific Research Applications
6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Used in the development of dyes and pigments due to its chromenone core structure.
Mechanism of Action
The mechanism of action of 6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The phenylsulfonyl group can enhance the compound’s ability to interact with specific enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-nitro-3-(methylsulfonyl)-2H-chromen-2-one
- 6-nitro-3-(ethylsulfonyl)-2H-chromen-2-one
- 6-nitro-3-(propylsulfonyl)-2H-chromen-2-one
Uniqueness
6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one is unique due to the presence of the phenylsulfonyl group, which can significantly influence its chemical reactivity and biological activity compared to other sulfonyl derivatives. The phenyl group can enhance the compound’s ability to interact with aromatic binding sites in biological targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO6S/c17-15-14(23(20,21)12-4-2-1-3-5-12)9-10-8-11(16(18)19)6-7-13(10)22-15/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTNPNFXMYGJOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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